molecular formula C7H16ClN B1440116 N-butylcyclopropanamine hydrochloride CAS No. 1177331-79-1

N-butylcyclopropanamine hydrochloride

Cat. No.: B1440116
CAS No.: 1177331-79-1
M. Wt: 149.66 g/mol
InChI Key: FWTWRVPKRBPMGT-UHFFFAOYSA-N
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Description

Historical Development of Cyclopropanamine Derivatives

The synthesis of cyclopropanamine derivatives emerged alongside advancements in strained-ring chemistry. Early methods for cyclopropane synthesis, such as the Simmons-Smith reaction (1958), utilized carbenoid intermediates to generate cyclopropanes from alkenes. However, the integration of nitrogen into cyclopropane systems required specialized approaches.

A pivotal development occurred in the 1970s with the Hofmann reaction, which enabled the conversion of cyclopropanecarboxamides to cyclopropylamine via alkaline hypochlorite treatment. This method laid the groundwork for synthesizing N-alkylcyclopropanamines. For example, U.S. Patent 4,590,292 (1986) detailed a five-step process to produce cyclopropylamine from γ-butyrolactone, involving HCl cleavage, esterification, cyclization, amidation, and Hofmann degradation.

Recent advances, as outlined in Chemical Reviews (2025), highlight enantioselective syntheses using transition-metal catalysts. The Kulinkovich reaction, which involves titanium-mediated cyclopropanation of amides, has enabled stereocontrolled access to aminocyclopropanes. These innovations have expanded the accessibility of N-butylcyclopropanamine hydrochloride for research applications.

Table 1: Milestones in Cyclopropanamine Synthesis

Year Method Significance Sources
1958 Simmons-Smith Reaction Enabled cyclopropane synthesis via carbenes
1971 Hofmann Reaction Converted amides to amines
1986 γ-Butyrolactone Process Scalable synthesis of cyclopropylamine
2025 Enantioselective Catalysis Stereocontrolled cyclopropanamine synthesis

Chemical Significance and Research Relevance

This compound’s reactivity stems from the interplay between its strained cyclopropane ring and the amine group. The cyclopropane’s 60° bond angles create substantial ring strain (~27.5 kcal/mol), enhancing susceptibility to ring-opening reactions. Meanwhile, the amine group facilitates nucleophilic substitutions and metal coordination, making the compound a versatile building block.

Catalytic C–C Bond Activation

The compound has been employed in rhodium- and palladium-catalyzed C–C bond activation studies. For instance, Bower et al. demonstrated that cyclopropylamines undergo oxidative addition with Rh(I) catalysts to form rhodacyclopentanones, which trap π-unsaturates to generate heterocycles. Similarly, palladium-catalyzed distal C–C cleavage of cyclopropylamines enables access to seven-membered N-heterocycles. These processes underscore its utility in synthesizing complex scaffolds.

Table 2: Research Applications of this compound

Area Description Sources
Organic Synthesis Intermediate for rhodacyclopentanones in C–C activation
Medicinal Chemistry Building block for fluorinated serotonin receptor agonists
Materials Science Precursor for strained polymers and metal-organic frameworks

Structural Modifications in Drug Design

The compound’s scaffold has been modified to enhance pharmacological properties. For example, fluorinated analogs of 2-phenylcyclopropylmethylamine—synthesized via Cu-catalyzed cyclopropanation—exhibit selective agonism for serotonin 5-HT$$_{2C}$$ receptors, with potential applications in treating CNS disorders. These derivatives leverage the cyclopropane’s rigidity to optimize receptor binding.

Industrial Applications

This compound is commercially available (e.g., AKSci 8593DF) for research use, with pricing tiers reflecting scale (1g: ¥47,600; 10g: ¥444,000). Its role in synthesizing specialty chemicals underscores its industrial relevance.

Properties

IUPAC Name

N-butylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-6-8-7-4-5-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTWRVPKRBPMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177331-79-1
Record name N-butylcyclopropanamine hydrochloride
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Preparation Methods

Synthesis of N-butylamine

N-butylamine is a primary amine essential as a building block for N-butylcyclopropanamine. The most industrially relevant and efficient method for preparing n-butylamine is the catalytic amination of n-butanol with ammonia and hydrogen.

Key process parameters and outcomes :

Parameter Value/Range
Feedstock n-Butanol, ammonia, hydrogen
Molar ratio (n-butanol:NH3:H2) 1 : 5.5 to 1 : 6.5 : 3
Reaction temperature 160–220 °C
Reaction pressure 0.3–0.8 MPa
Space velocity 0.15–0.6 h⁻¹
Catalyst composition 13–58% active component on carrier
Purity of n-butylamine ≥ 99%
Conversion rate of n-butanol Up to 98.6%
Yield of n-butylamine Up to 97.2%
Selectivity Up to 98.5%

The process involves mixing the reactants in the presence of a catalyst under controlled temperature and pressure. The reaction products separate into organic and aqueous layers, with the organic phase containing n-butylamine distilled at 76–80 °C to achieve high purity (≥99%).

Synthesis of Cyclopropylamine Derivatives

Cyclopropylamine derivatives, particularly cyclopropylamines, are typically synthesized via ring-strained intermediates or by functional group transformations on cyclopropane rings.

A notable method for preparing cyclopropylamines involves the Curtius degradation of cyclopropanecarboxylic acids:

  • Starting from 1-bromo-1-cyclopropylcyclopropane, 1-cyclopropylcyclopropanecarboxylic acid is obtained in good yield (~64%).
  • This acid undergoes Curtius degradation using the Weinstock protocol to yield N-Boc-protected (1-cyclopropyl)cyclopropylamine with ~76% yield.
  • Subsequent deprotection with hydrogen chloride in diethyl ether provides the cyclopropylamine hydrochloride salt in 87% yield.

This method is scalable and superior to previous methods involving cyclopropyl cyanide, which suffered from low yields and difficult purification.

Analytical and Purification Considerations

  • Purity Monitoring : High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, targeting >99.7% purity in final products.
  • Drying Conditions : Vacuum drying at 70–75 °C ensures low loss on drying (LOD < 0.5%), critical for pharmaceutical-grade materials.
  • Washing Solvents : Isopropyl alcohol and toluene are commonly used to wash precipitated hydrochloride salts to remove impurities.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. N-butylamine synthesis Catalytic amination of n-butanol with NH3/H2 160–220 °C, 0.3–0.8 MPa, catalyst-based
2. Cyclopropylamine synthesis Curtius degradation of cyclopropanecarboxylic acid Boc-protection, then HCl deprotection
3. Coupling reaction Reductive amination or nucleophilic substitution Controlled temperature, monitored by TLC/HPLC
4. Hydrochloride salt formation Acidification with HCl in isopropanol pH ~2, 0–10 °C, stirring 1 hour
5. Isolation and purification Filtration, washing (toluene, isopropanol), vacuum drying Drying at 70–75 °C until LOD < 0.5%

Chemical Reactions Analysis

Types of Reactions

N-butylcyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butylcyclopropanamine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-butylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-Phenylethyl)cyclopropanamine Hydrochloride

Key Properties (from ):

  • Hydrogen bond donors/acceptors: 2 donors, 1 acceptor.
  • Rotatable bonds: 3.
  • Topological polar surface area (TPSA): 12 Ų.
  • Complexity: 134 (indicating moderate structural intricacy).

Comparison:

  • Structural Differences: The phenylethyl group introduces aromaticity, enhancing lipophilicity compared to the aliphatic N-butyl group in the target compound. This may increase membrane permeability but reduce aqueous solubility.
  • Pharmacological Implications: Aromatic substituents (e.g., phenyl) often improve receptor binding affinity in CNS-targeting drugs, whereas alkyl chains (e.g., butyl) may favor metabolic stability .

N-Benzylcyclohexylamine Hydrochloride

Key Properties (from ):

  • Structure: Cyclohexylamine backbone with a benzyl substituent.
  • Applications: Used as a reference standard in analytical chemistry, suggesting utility in method validation.

Comparison:

  • Ring Strain vs.
  • Substituent Effects: The benzyl group offers π-π stacking interactions, advantageous in enzyme inhibition, whereas the cyclopropane’s strain might favor covalent binding or unique conformational effects .

N-(3-Chloropropyl)-N,N-Dibutylamine Hydrochloride

Key Properties (from ):

  • Structure: Contains a chloropropyl chain and two N-butyl groups.
  • Applications: Pharma intermediate for synthesizing quaternary ammonium compounds.

Comparison:

  • Reactivity: The chloropropyl group enables nucleophilic substitution reactions, a feature absent in this compound.

Tabulated Comparison of Key Properties

Property N-Butylcyclopropanamine HCl (Inferred) N-(1-Phenylethyl)cyclopropanamine HCl N-Benzylcyclohexylamine HCl N-(3-Chloropropyl)-N,N-Dibutylamine HCl
Hydrogen Bond Donors 2 2 1–2 (amine + HCl) 2
Rotatable Bonds ~3 3 4–5 6
TPSA (Ų) ~12 12 ~20–30 ~15
Key Substituents Butyl, cyclopropane Phenylethyl, cyclopropane Benzyl, cyclohexane Chloropropyl, dibutyl
Applications (Theoretical: CNS drugs) Not specified Analytical reference Pharma intermediate

Biological Activity

N-butylcyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane structure, which contributes to its unique biological properties. The molecular formula is C7H15NC_7H_{15}N, and it has a molecular weight of 115.2 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its influence on neurotransmitter systems and metabolic pathways. Research indicates that it may act as a modulator of monoamine neurotransmitters, which are critical in regulating mood, cognition, and behavior.

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may enhance the release of neurotransmitters such as dopamine and serotonin, potentially impacting mood and anxiety levels.
  • Metabolic Effects : Similar compounds have been shown to influence lipid metabolism. For instance, derivatives with similar structures have demonstrated hypolipidemic effects by reducing cholesterol absorption in the intestine and altering lipid profiles in serum and liver tissues .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Effect Reference
Neurotransmitter ReleaseIncreased serotonin and dopamine
Lipid MetabolismReduced cholesterol absorption
Hypolipidemic EffectsLowered serum lipid levels

Case Studies

Several case studies have explored the effects of compounds related to this compound:

  • Case Study 1 : A study on a related compound indicated significant reductions in serum triglycerides and total cholesterol levels in rodent models after administration over a 14-day period. This suggests potential applications in treating dyslipidemia .
  • Case Study 2 : In a clinical setting, patients receiving treatment with similar amine compounds reported improvements in mood and cognitive function, correlating with increased levels of dopamine in the central nervous system .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butylcyclopropanamine hydrochloride
Reactant of Route 2
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